

An In-depth Technical Guide to (S)-4-Boc-piperazine-2-carboxylic acid

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Compound of Interest

Compound Name: 4-(Tert-butoxycarbonyl)piperazine-2-carboxylic acid

Cat. No.: B1276948

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (S)-4-Boc-piperazine-2-carboxylic acid, a chiral building block of significant interest in pharmaceutical research and development. This document details its chemical identity, specifications, and core applications, with a focus on its role in the synthesis of targeted cancer therapies.

Core Chemical Identity and Specifications

(S)-4-Boc-piperazine-2-carboxylic acid is a monosubstituted piperazine derivative featuring a tert-butoxycarbonyl (Boc) protecting group on one of the nitrogen atoms and a carboxylic acid functional group at the C-2 position of the piperazine ring. The "(S)" designation indicates the stereochemistry at the chiral center (C-2).

CAS Number: 848482-93-9[1]

The key specifications for this compound are summarized in the table below, compiled from various commercial suppliers.

Property	Specification
Molecular Formula	C ₁₀ H ₁₈ N ₂ O ₄ [1]
Molecular Weight	230.26 g/mol [1]
Appearance	White to off-white crystalline powder or solid[2]
Chemical Purity	≥96% to ≥98%[2][3]
Chiral Purity (HPLC)	≥99.0%[2]
Melting Point	231-239 °C[3][4]
Solubility	Soluble in dichloromethane, ethanol, methanol, ethyl acetate, and DMSO.

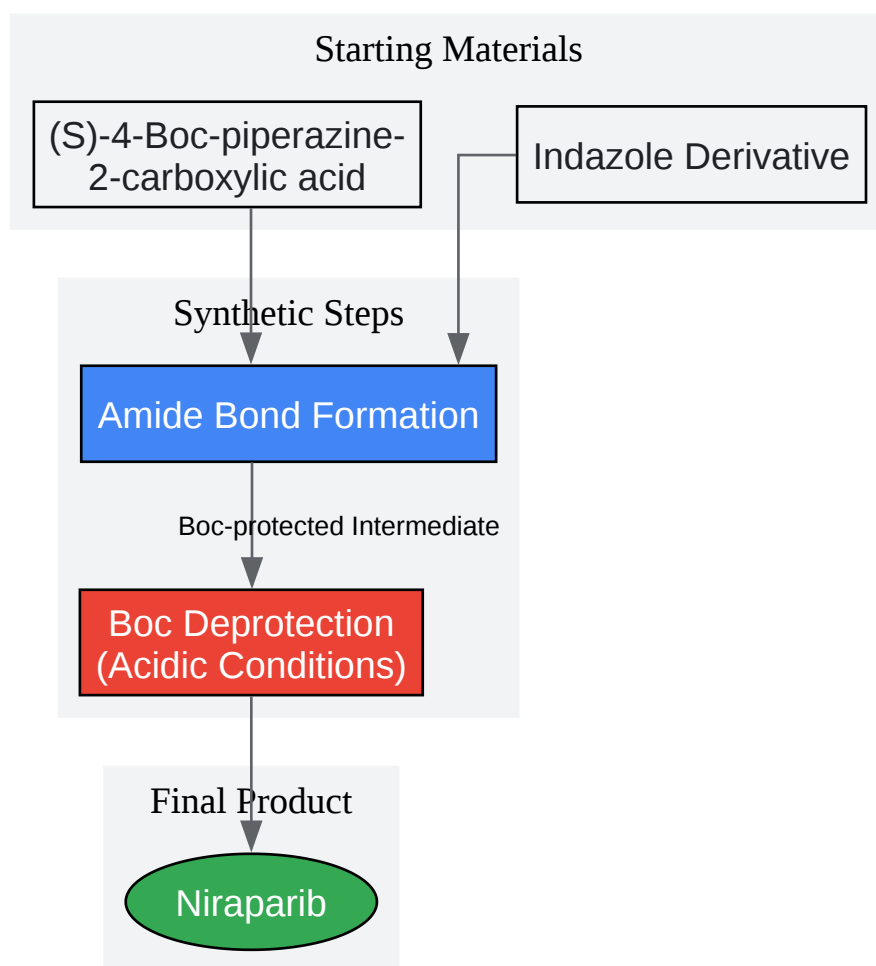
Role in Pharmaceutical Synthesis

(S)-4-Boc-piperazine-2-carboxylic acid is a valuable intermediate in the synthesis of complex pharmaceutical agents.[2] The Boc protecting group allows for selective chemical transformations at the unprotected nitrogen atom, while the carboxylic acid provides a handle for amide bond formation. Its defined stereochemistry is crucial in the development of enantiomerically pure drugs, where different enantiomers can have vastly different pharmacological activities and toxicological profiles.

Key Intermediate in the Synthesis of Niraparib

A prominent application of (S)-4-Boc-piperazine-2-carboxylic acid is in the synthesis of Niraparib. Niraparib is a potent and selective inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, PARP1 and PARP2, and is approved for the treatment of certain types of ovarian, fallopian tube, and peritoneal cancers.

The synthesis of Niraparib involves the coupling of the piperazine moiety with a substituted indazole core. The workflow diagram below illustrates the general synthetic strategy where (S)-4-Boc-piperazine-2-carboxylic acid or a derivative thereof is a key starting material.



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Caption: General workflow for the synthesis of Niraparib.

Experimental Protocols

While specific, proprietary industrial synthesis protocols are not publicly available, the following sections outline representative experimental methodologies based on established chemical principles for piperazine derivatives.

Synthesis and Purification

The synthesis of enantiomerically pure (S)-4-Boc-piperazine-2-carboxylic acid can be approached through two main strategies: asymmetric synthesis or chiral resolution of a racemic mixture.

Method 1: Enzymatic Resolution (Representative Protocol)

This method is based on the enantioselective hydrolysis of a racemic ester derivative using an enzyme.

- **Esterification:** Racemic piperazine-2-carboxylic acid is first protected with a Boc group using di-tert-butyl dicarbonate (Boc_2O) and then esterified (e.g., with methanol) to yield racemic methyl 4-Boc-piperazine-2-carboxylate.
- **Enzymatic Hydrolysis:** The racemic ester is suspended in a buffered aqueous solution. An enzyme, such as alcalase, is added.^{[5][6]} The reaction is stirred at a controlled temperature (e.g., 25-35 °C) and pH. The enzyme selectively hydrolyzes the (S)-ester to the corresponding (S)-carboxylic acid, leaving the (R)-ester largely unreacted.
- **Work-up and Separation:** After the reaction reaches approximately 50% conversion, the mixture is acidified. The unreacted (R)-ester is extracted with an organic solvent (e.g., ethyl acetate). The aqueous layer, containing the (S)-acid, is then extracted with a different organic solvent or purified directly.
- **Purification:** The crude (S)-4-Boc-piperazine-2-carboxylic acid is purified by crystallization. A common method involves dissolving the crude product in a minimal amount of a hot solvent (e.g., ethanol/water mixture) and allowing it to cool slowly to form crystals.^[7] The purity of the product is then confirmed by analytical methods.

Method 2: Asymmetric Synthesis

Asymmetric synthesis involves building the chiral center with the desired stereochemistry from achiral precursors, often using a chiral auxiliary or catalyst. One reported approach involves the asymmetric lithiation of an N-Boc piperazine derivative using a chiral ligand like (-)-sparteine, followed by quenching with an electrophile.^[8]

Analytical Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is used to confirm the chemical structure of the molecule.

- ^1H NMR: The proton NMR spectrum will show characteristic signals for the Boc group (a singlet at ~ 1.4 ppm), the piperazine ring protons (a series of multiplets between ~ 2.8 and 4.2 ppm), and the carboxylic acid proton (a broad singlet, which may be exchanged with D_2O).
- ^{13}C NMR: The carbon NMR spectrum will display signals for the quaternary and methyl carbons of the Boc group (~ 80 and ~ 28 ppm, respectively), the carbons of the piperazine ring, and the carbonyl carbon of the carboxylic acid (~ 175 ppm).

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is essential for determining the enantiomeric purity of the final product.

- Principle: The sample is passed through a column containing a chiral stationary phase (CSP).[9] The two enantiomers interact differently with the CSP, causing them to elute at different times, which allows for their separation and quantification.
- Typical Conditions (Illustrative):
 - Column: A polysaccharide-based chiral column (e.g., Chiralpak IA, IB, etc.).
 - Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol), often with a small amount of an acidic or basic additive to improve peak shape.
 - Detection: UV detection at a suitable wavelength (e.g., 210-220 nm).

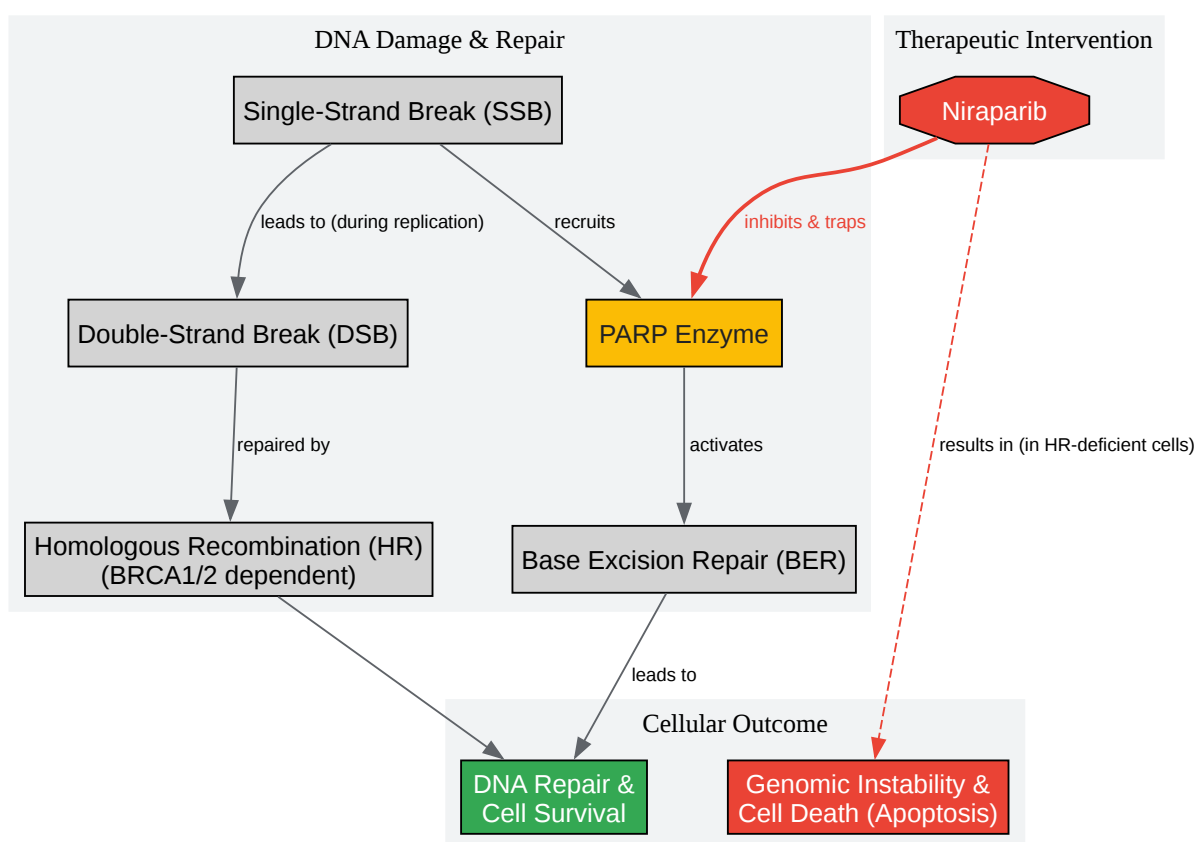
Mechanism of Action of Niraparib and the PARP Signaling Pathway

Niraparib functions by inhibiting PARP enzymes, which are critical for the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway.[2] In cancer cells with defects in other DNA repair mechanisms, such as homologous recombination (HR) due to mutations in BRCA1 or BRCA2 genes, the inhibition of PARP leads to a synthetic lethality.

When PARP is inhibited, unrepaired SSBs accumulate and are converted into more lethal double-strand breaks (DSBs) during DNA replication.[10][11] In healthy cells, these DSBs can be repaired by the HR pathway. However, in BRCA-deficient cancer cells, the HR pathway is

compromised. The accumulation of unrepaired DSBs leads to genomic instability and ultimately, cell death.[11] Niraparib also "traps" the PARP enzyme on the DNA at the site of damage, further disrupting DNA repair and contributing to its cytotoxic effect.[2]

The diagram below illustrates the PARP inhibition pathway in cancer cells.



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Caption: PARP inhibition pathway and the mechanism of Niraparib.

This guide provides a foundational understanding of (S)-4-Boc-piperazine-2-carboxylic acid for professionals in the field of drug discovery and development. Its utility as a chiral building block, particularly in the synthesis of targeted therapies like Niraparib, underscores its importance in modern medicinal chemistry.

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